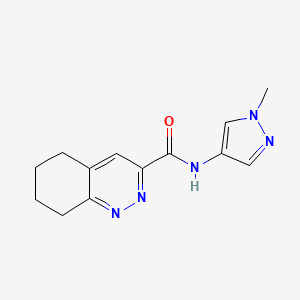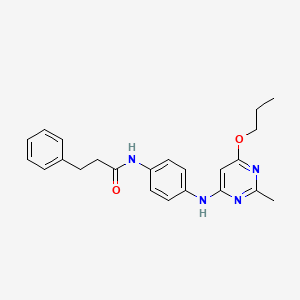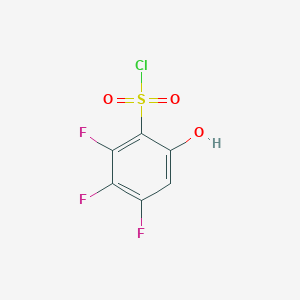![molecular formula C18H11ClN2O2 B2972081 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-52-9](/img/structure/B2972081.png)
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a complex organic compound that belongs to the pyrimidine class of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . One approach involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as energy-dispersive X-ray spectroscopy (EDX), Fourier transform infrared spectrometer, EDX mapping, scanning electron microscopy, X-ray diffraction, thermal gravimetric/derivative thermal gravimetric, vibrating sample magnetometer, and TEM .Chemical Reactions Analysis
Chemically, pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
Pyrimidine derivatives have diverse properties. For instance, “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It appears as a white crystalline solid .Applications De Recherche Scientifique
Nonlinear Optical Applications
Pyrimidine derivatives, including those related to "4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine," have shown promising applications in nonlinear optics (NLO) due to their significant electronic and structural properties. A study explored the NLO characteristics of thiopyrimidine derivatives, highlighting the potential of such compounds in optoelectronic and high-tech applications (Hussain et al., 2020). The investigation utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the molecular electronic potential, photophysical properties, and NLO behaviors, revealing that these derivatives exhibit considerable NLO activity, making them suitable for advanced optical applications.
Antibacterial Properties
Research has been conducted on the synthesis of pyrimidine derivatives and evaluating their antibacterial efficacy. One study synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and tested their antibacterial properties against selected strains. The study found that most synthesized compounds exhibited antibacterial activity, with the activity levels associated with the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings (Cieplik et al., 2008). This suggests that such compounds could be explored further as potential antibacterial agents.
Anticancer Activity
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents have also been explored. A study involving the synthesis of a series of derivatives and their screening for cytotoxic activities against cancer cell lines indicated that some compounds demonstrated significant anticancer potentials. Specifically, the derivatives were assessed for their activity against HCT-116 and MCF-7 cancer cell lines, where some showed promising results as potential anticancer agents (Rahmouni et al., 2016).
Antifungal and Antiviral Agents
Derivatives of pyrimidines, including thieno[2,3-d]pyrimidine compounds, have been synthesized and tested for antifungal activities. One particular study focused on the preparation of 4-chlorothieno[2,3-d]pyrimidines and their evaluation against various fungal pathogens, revealing that certain compounds exhibited effective antifungal properties (Konno et al., 1989). Additionally, pyrido[2,3-d]pyrimidines and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidines were synthesized and investigated as new antiviral agents against herpes simplex virus (HSV), showing that some derivatives exhibit good antiviral activities (Nasr & Gineinah, 2002).
Mécanisme D'action
Target of Action
The primary targets of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activities . This inhibition disrupts the signals that stimulate the proliferation of malignant cells .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and cancer. It inhibits the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In the context of cancer, it inhibits protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell growth in various cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Orientations Futures
The future directions in the research of pyrimidine derivatives involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave way to long-awaited discovery in therapeutic medicine for future drug design .
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVJFXIGIIQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)
![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)
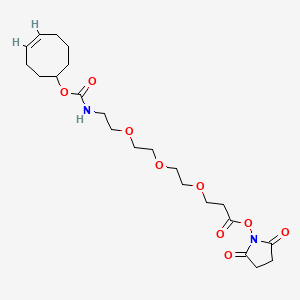
![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)
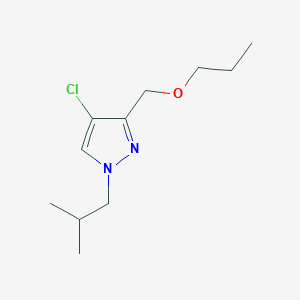
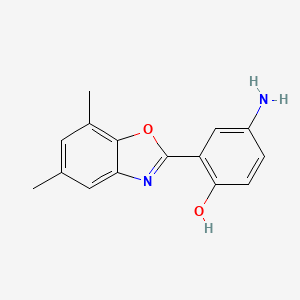
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2972011.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)
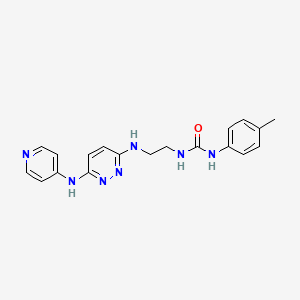
![3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972015.png)
